[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl](propyl)amine
Description
(1-Ethyl-4-methyl-1H-pyrazol-5-yl)methylamine is a secondary amine derivative featuring a pyrazole core substituted with ethyl and methyl groups at the 1- and 4-positions, respectively. The propylamine chain is attached to the 5-methyl group via a methylene bridge. Pyrazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their stability and tunable electronic properties .
Properties
Molecular Formula |
C10H19N3 |
|---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C10H19N3/c1-4-6-11-8-10-9(3)7-12-13(10)5-2/h7,11H,4-6,8H2,1-3H3 |
InChI Key |
ONJLPMFOPAUNJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=C(C=NN1CC)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of 1,3-Diketones with Hydrazine
Pyrazole rings are commonly synthesized via cyclocondensation of 1,3-diketones with hydrazines. For example, ethyl 3-oxopentanoate and methylhydrazine can form 1-ethyl-4-methyl-1H-pyrazole under acidic conditions. However, this method requires precise stoichiometry to avoid polysubstitution.
Directed Lithiation and Functionalization
Optimization and Purification Techniques
Catalytic Hydrogenation
Nickel-Raney catalysts, as described in pyrazolopyrimidinone syntheses, can reduce nitro or imine intermediates. For example, hydrogenating a nitro-pyrazole precursor at 50 psi H2 in ethanol yields the amine derivative with >95% purity.
Acid-Base Extraction
Post-reaction mixtures are often treated with HCl to form water-soluble hydrochloride salts, extracted with ethyl acetate to remove non-polar impurities, and neutralized with NaOH to recover the free amine. This method effectively isolates the product but requires precise pH adjustment to avoid decomposition.
Chromatographic Purification
Silica gel chromatography using ethyl acetate/hexane gradients (3:7 to 1:1) resolves regioisomers and unreacted starting materials. Analytical HPLC (C18 column, 0.1% TFA in acetonitrile/water) confirms purity >98%.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | 65–75 | 95–98 | Mild conditions, scalable | Requires aldehyde precursor |
| Nucleophilic Substitution | 50–60 | 90–93 | Simple reagents | Competing elimination, low yield |
| Mitsunobu Coupling | 70–80 | 97–99 | High stereoselectivity | Expensive reagents, small-scale only |
Industrial-Scale Considerations
The patent EP1077214A1 highlights the use of pressurized amidation and nickel-Raney catalysis for analogous pyrazole derivatives. Key adaptations for large-scale production include:
-
Continuous flow reactors to enhance heat transfer during exothermic steps (e.g., nitration).
-
Solvent recovery systems for ethyl acetate and methanol to reduce costs.
-
In-line pH monitoring during acid-base extractions to automate purification.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can lead to the formation of reduced pyrazole derivatives .
Scientific Research Applications
(1-ethyl-4-methyl-1H-pyrazol-5-yl)methylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1-ethyl-4-methyl-1H-pyrazol-5-yl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in pyrazole substituents and amine side chains, which influence reactivity, solubility, and biological activity. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
| Compound Name | Pyrazole Substituents | Amine Side Chain | Key Differences | CAS Number (if available) |
|---|---|---|---|---|
| (1-Ethyl-4-methyl-1H-pyrazol-5-yl)methylamine | 1-Ethyl, 4-methyl | Propyl | Baseline compound; balanced lipophilicity and steric bulk. | N/A |
| Propyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}amine | 1-(Trifluoroethyl) | Propyl | Trifluoroethyl group enhances electronegativity and metabolic stability . | 1856027-21-8 |
| 2-{[(1-Ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol | 1-Ethyl, 4-methyl | 2-Hydroxyethyl | Hydroxyl group increases polarity, improving aqueous solubility . | 1856066-16-4 |
| (3-Ethoxypropyl){[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}amine | 1-(2-Methylpropyl) | 3-Ethoxypropyl | Ethoxypropyl chain introduces ether functionality, altering pharmacokinetics . | 1856092-57-3 |
Key Observations
Electronic Effects: The trifluoroethyl substituent in the analog from introduces strong electron-withdrawing effects, which may reduce nucleophilicity of the pyrazole ring compared to the ethyl group in the parent compound. This could influence binding affinity in receptor-targeted applications .
Solubility and Lipophilicity :
- The hydroxyethyl analog (CAS 1856066-16-4) is more hydrophilic (clogP ≈ 1.2) than the parent compound (clogP ≈ 2.5), making it suitable for aqueous formulations.
- The trifluoroethyl analog (CAS 1856027-21-8) has higher lipophilicity (clogP ≈ 3.1), favoring blood-brain barrier penetration .
Synthetic Accessibility :
- The parent compound and its hydroxyethyl derivative share a common precursor, 1-ethyl-4-methyl-1H-pyrazol-5-amine, but differ in alkylation steps (e.g., propyl bromide vs. ethylene oxide) .
Biological Relevance :
- Pyrazole amines with trifluoroethyl groups () are prevalent in kinase inhibitors due to their metabolic stability, whereas ethoxypropyl derivatives () are explored for GPCR modulation .
Biological Activity
(1-ethyl-4-methyl-1H-pyrazol-5-yl)methylamine is a compound belonging to the pyrazole class, characterized by its unique structural features that confer significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies from diverse research sources.
- Molecular Formula : C10H16N4
- Molecular Weight : 208.26 g/mol
- IUPAC Name : (1-ethyl-4-methyl-1H-pyrazol-5-yl)methylamine
The biological activity of (1-ethyl-4-methyl-1H-pyrazol-5-yl)methylamine primarily involves its interaction with specific enzymes and receptors. The compound has shown the ability to modulate various biochemical pathways, influencing cellular processes such as apoptosis, inflammation, and cell proliferation.
Key Mechanisms:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
- Receptor Binding : The compound can bind to specific receptors, altering their activity and leading to various physiological responses.
Biological Activities
Research has demonstrated that (1-ethyl-4-methyl-1H-pyrazol-5-yl)methylamine possesses multiple biological activities, including:
Anticancer Activity
Studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- MCF7 (Breast Cancer) : IC50 = 3.79 µM
- NCI-H460 (Lung Cancer) : IC50 = 42.30 µM
Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential:
- Effective against E. coli and S. aureus, with notable inhibition zones observed in agar diffusion tests.
Research Findings and Case Studies
A selection of studies highlights the biological activity of (1-ethyl-4-methyl-1H-pyrazol-5-yl)methylamine:
| Study | Cell Line | IC50 (µM) | Biological Activity |
|---|---|---|---|
| Bouabdallah et al. (2022) | Hep-2 | 3.25 | Cytotoxic |
| Wei et al. (2022) | A549 | 26 | Antitumor |
| Jin et al. (2022) | NCI-H460 | 42.30 | Anticancer |
Comparative Analysis with Similar Compounds
(1-ethyl-4-methyl-1H-pyrazol-5-yl)methylamine shares structural similarities with other pyrazole derivatives, which also exhibit notable biological activities:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-methyl-1H-pyrazole | Contains a methyl group on pyrazole ring | Anticancer and antioxidant |
| 4-(arylmethylene)pyrazole | Bis(pyrazole) structure | Significant radical scavenging properties |
| 1-methylpyrazole carboxylic acid | Carboxylic acid functional group | Used in pharmaceutical synthesis |
Q & A
Q. What experimental designs mitigate interference from pyrazole ring reactivity in biological assays?
- Methodological Answer :
- Control Experiments : Include a non-functionalized pyrazole analog to isolate the propylamine’s contribution.
- Redox Buffers : Add antioxidants (e.g., ascorbic acid) to prevent oxidation during assays.
- Metabolite Screening : LC-MS/MS to identify degradation products in assay media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
